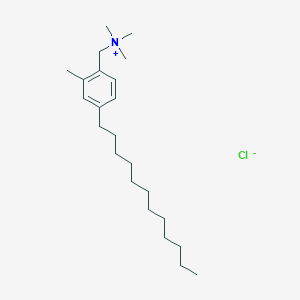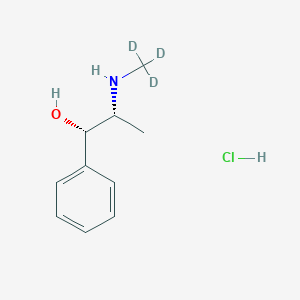
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is a deuterated form of (1S,2R)-(+)-Ephedrine Hydrochloride, which is a chiral compound commonly used in asymmetric synthesis. It is a stimulant and appetite suppressant, often found in traditional Chinese medicine, such as má huáng . The deuterated form is used in scientific research to study metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the ephedrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-methcathinone using permanganate as the oxidizing agent.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: ®-Methcathinone
Reduction: Corresponding amines and alcohols
Substitution: Various ephedrine derivatives
Wissenschaftliche Forschungsanwendungen
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Biology: Employed in metabolic studies to trace the biochemical pathways of ephedrine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the quality control testing of dietary supplements containing ephedrine.
Wirkmechanismus
The mechanism of action of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The deuterium atoms in the compound help in studying the metabolic pathways and the rate of metabolism, providing insights into its pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2S)-(+)-Pseudoephedrine Hydrochloride
- (1R,2R)-(-)-Pseudoephedrine Hydrochloride
- DL-Ephedrine Hydrochloride
- (1S,2R)-(+)-N-Methylephedrine
- (1S,2R)-(+)-Norephedrine
Uniqueness
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracing in biochemical pathways, making it superior for research purposes compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
204.71 g/mol |
IUPAC-Name |
(1S,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1/i2D3; |
InChI-Schlüssel |
BALXUFOVQVENIU-GJMMVNDCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


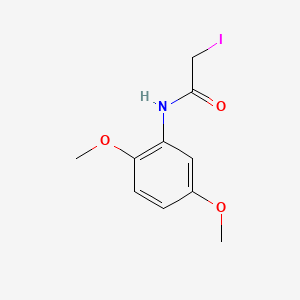
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15087704.png)
![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
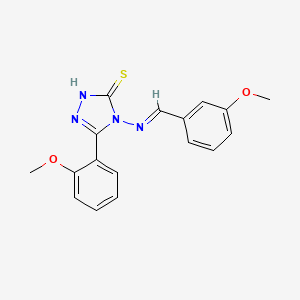
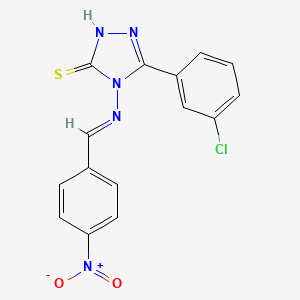
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
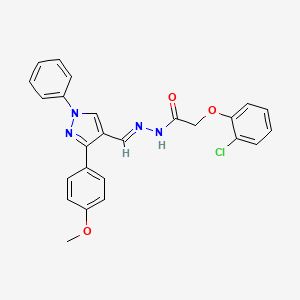
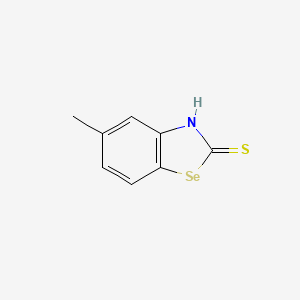
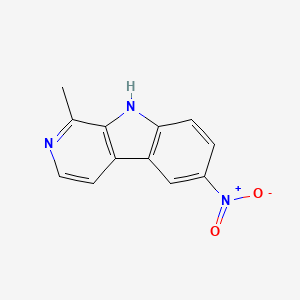
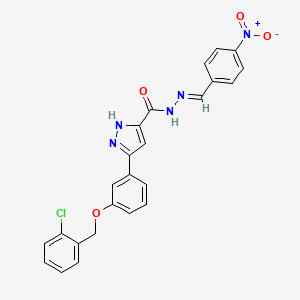

![1-hydroxy-3-oxo-N-(4-phenylthiazol-2-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087793.png)
